5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
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Overview
Description
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a heterocyclic compound that features both a pyrazole and a piperidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the pyrazole ring makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with a suitable amine can lead to the formation of the pyrazole ring, which is then further reacted with a piperidinone derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole and piperidinone compounds .
Scientific Research Applications
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or modulate receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one: Similar structure but with a different position of the pyrazole ring.
Piperidine derivatives: Compounds with similar piperidinone rings but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents
Uniqueness
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is unique due to the specific positioning of the amino group and the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15) |
InChI Key |
SIAGUQYTBGASAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCC(=O)N2)N |
Origin of Product |
United States |
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